molecular formula C19H29NO3 B13813785 1-(4-Methyl-3-nitrophenyl)dodecan-1-one

1-(4-Methyl-3-nitrophenyl)dodecan-1-one

Cat. No.: B13813785
M. Wt: 319.4 g/mol
InChI Key: HBNRDICPKOJUQQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-nitrolaurophenone typically involves the nitration of 4-methyl-laurophenone. The reaction conditions for nitration usually include the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out at low temperatures to control the rate of nitration and to prevent over-nitration .

Industrial Production Methods

Industrial production methods for 4-Methyl-3-nitrolaurophenone are not well-documented, as it is primarily used for research purposes. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and disposal of hazardous materials, and maintaining stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-nitrolaurophenone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methyl group can participate in electrophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas and palladium on carbon.

    Substitution: Reagents such as halogens (chlorine, bromine) and catalysts like aluminum chloride can be used.

Major Products Formed

    Reduction: The major product formed is 4-Methyl-3-aminolaurophenone.

    Substitution: Depending on the substituent introduced, various derivatives of 4-Methyl-3-nitrolaurophenone can be synthesized.

Scientific Research Applications

4-Methyl-3-nitrolaurophenone has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving the interaction of nitro compounds with biological systems.

    Medicine: Research into potential pharmaceutical applications, although it is not currently used as a drug.

Mechanism of Action

The mechanism of action of 4-Methyl-3-nitrolaurophenone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3-nitroacetophenone: Similar structure but with an acetophenone backbone.

    4-Methyl-3-nitrobenzophenone: Similar structure but with a benzophenone backbone.

Uniqueness

4-Methyl-3-nitrolaurophenone is unique due to its laurophenone backbone, which imparts distinct chemical properties and reactivity compared to other nitro-substituted compounds.

Properties

Molecular Formula

C19H29NO3

Molecular Weight

319.4 g/mol

IUPAC Name

1-(4-methyl-3-nitrophenyl)dodecan-1-one

InChI

InChI=1S/C19H29NO3/c1-3-4-5-6-7-8-9-10-11-12-19(21)17-14-13-16(2)18(15-17)20(22)23/h13-15H,3-12H2,1-2H3

InChI Key

HBNRDICPKOJUQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-]

Origin of Product

United States

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